4-(1-Bromoethyl)-1-chloro-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-bromoethyl)-1-chloro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-5(9)6-2-3-7(10)8(4-6)11(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNQDGPQVYSRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1-chloro-2-nitrobenzene typically involves multiple steps, starting from benzene. The introduction of the bromoethyl group can be achieved through bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The chloro group can be introduced via chlorination using chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The nitro group is usually introduced through nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-1-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl and chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) .
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 4-(1-Aminoethyl)-1-chloro-2-nitrobenzene.
Oxidation: Formation of 4-(1-Carboxyethyl)-1-chloro-2-nitrobenzene.
Scientific Research Applications
Chemical Synthesis
4-(1-Bromoethyl)-1-chloro-2-nitrobenzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can be used to create more complex structures through reactions such as:
- Nucleophilic Aromatic Substitution : This reaction enables the introduction of various nucleophiles into the aromatic ring, leading to diverse derivatives.
| Reaction Type | Description |
|---|---|
| Nucleophilic Aromatic Substitution | Introduces nucleophiles into the aromatic system |
| Electrophilic Aromatic Substitution | Modifies the aromatic ring by adding electrophiles |
Recent studies have highlighted the potential biological activities of this compound, particularly its anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanisms involved include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress, contributing to cellular damage and death.
Case Study Example :
A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Industrial Applications
Due to its reactive nature, this compound is also explored for applications in materials science and polymer chemistry. It can serve as a building block for creating functionalized polymers with specific properties suitable for coatings or adhesives.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-1-chloro-2-nitrobenzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromoethyl or chloro group is replaced by a nucleophile. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied .
Comparison with Similar Compounds
Key Observations :
- Chain Length : The bromoethyl group in the target compound increases steric bulk and lipophilicity compared to bromomethyl analogs (e.g., 1-(bromomethyl)-4-chloro-2-nitrobenzene) .
- Substituent Effects: Amino groups (e.g., 1-amino-4-chloro-2-nitrobenzene) reduce electrophilicity, making them less reactive in substitution reactions compared to bromoethyl derivatives .
- Halogen Diversity : Fluorine in 1-bromo-4-(1-bromoethyl)-2-fluorobenzene enhances polarity and alters electronic properties compared to nitro groups .
Physicochemical Properties
- Solubility: Bromoethyl and bromomethyl derivatives are likely less polar than amino-substituted analogs, favoring organic solvents.
- Stability : Nitro groups confer thermal stability, but bromoethyl groups may increase susceptibility to hydrolysis or nucleophilic substitution compared to chloro-nitrobenzenes .
- Melting Points: Amino-substituted analogs (e.g., 1-amino-4-chloro-2-nitrobenzene, mp 116–118°C ) have higher melting points than halogenated derivatives due to hydrogen bonding.
Toxicological and Environmental Profiles
- Mutagenicity/Carcinogenicity: 1-Chloro-2-nitrobenzene is mutagenic (Ames test positive) and carcinogenic in rodents , suggesting similar risks for bromoethyl derivatives.
- Bioaccumulation : 1-Chloro-2-nitrobenzene has a bioconcentration factor (BCF) of 176 in rainbow trout ; bromoethyl analogs may exhibit higher BCFs due to increased lipophilicity.
Biological Activity
4-(1-Bromoethyl)-1-chloro-2-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated and nitro functional groups, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for developing therapeutic agents and assessing safety profiles.
The biological activity of this compound is likely mediated through several mechanisms:
- Electrophilic Interactions : The nitro group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins, which may lead to enzyme inhibition or modulation of receptor activity.
- Covalent Bond Formation : The halogen atoms (bromine and chlorine) can engage in covalent bonding with biological macromolecules, potentially altering their function and leading to therapeutic effects or toxicity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, nitro compounds are known for their effectiveness against various pathogens due to their ability to disrupt microbial cell functions. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
Nitroaromatic compounds have been investigated for their potential anticancer properties. The presence of the nitro group can enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation. Research indicates that similar compounds can interact with DNA or interfere with mitotic processes, suggesting that this compound may possess similar anticancer capabilities .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological aspects:
- Mutagenicity : Studies on related nitro compounds have shown varying degrees of mutagenic potential. For example, 1-Chloro-2-nitrobenzene exhibited weak mutagenic activity in bacterial systems but not in mammalian cells . Similar assessments are warranted for this compound.
- Carcinogenic Potential : Nitroaromatic compounds are often scrutinized for their carcinogenic properties. Evidence from related studies suggests a concern regarding potential tumorigenic effects, necessitating further investigation into this compound's safety profile .
Q & A
Q. How can I optimize the synthesis of 4-(1-Bromoethyl)-1-chloro-2-nitrobenzene to improve yield and purity?
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for unambiguous identification of bromoethyl and nitro groups. validates the use of NMR for structural confirmation in similar halogenated aromatics.
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl). provides MS data for structurally analogous compounds.
- IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches (see for IR band assignments).
Q. How should I handle stability and storage challenges for this compound?
Methodological Answer:
- Stability: Avoid light, moisture, and high temperatures. Store in amber glass vials at 4°C (as recommended in ).
- Decomposition Risks: Hydrolysis of the bromoethyl group may occur in aqueous media. Conduct accelerated stability studies under varied pH/temperature (e.g., 40°C/75% RH for 4 weeks).
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Q. How do I resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Refinement Tools: Use SHELXL ( ) for small-molecule refinement. For ambiguous electron density (e.g., disordered bromoethyl groups), apply restraints to atomic displacement parameters (ADPs).
- Validation Metrics: Check R-factors (<5%), Flack parameter (for chirality), and CCDC deposition standards ( demonstrates refinement protocols for similar structures).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
